molecular formula C14H14N4O2S B1393209 N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-69-5

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1393209
M. Wt: 302.35 g/mol
InChI Key: WXSIBYCMULVJSE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, also known as EPTZ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPTZ is a heterocyclic compound that contains a triazole and pyridine ring. The compound has a molecular formula of C14H14N4O2S and a molecular weight of 318.35 g/mol.

Scientific Research Applications

Pharmacological Activities

N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and its related derivatives have been investigated for various pharmacological activities. For instance, derivatives of this compound have been explored as H1-antihistaminic agents. One study synthesized a series of novel derivatives and tested them for in vivo H1-antihistaminic activity on conscious guinea pigs. The compounds showed significant protection against histamine-induced bronchospasm, suggesting their potential as H1-antihistamines with negligible sedation effects compared to standard drugs (Alagarsamy et al., 2009).

Diuretic Activity

The compound and its analogs have also been investigated for diuretic activity. A study reported the synthesis of derivatives with structural features known to contribute to diuretic activity, such as sulfonamido, morpholino, and chlorophenyl. The active compounds demonstrated potential as diuretic agents, highlighting their therapeutic prospects in treating conditions requiring diuresis (Eisa et al., 1996).

Anticonvulsant Properties

Another research focus has been on the anticonvulsant properties of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives. Studies synthesized and tested various derivatives for anticonvulsant activity against conditions like seizures, demonstrating their potential in treating neurological disorders (Kelley et al., 1995).

Anti-Parkinsonian and Neuroprotective Potential

Furthermore, derivatives of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been evaluated for anti-Parkinsonian and neuroprotective potential. Compounds synthesized and evaluated in this context were found to be active in specific assays, indicating their potential utility in treating Parkinson’s disease and related neurological conditions (Azam et al., 2010).

properties

IUPAC Name

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-11-5-7-12(8-6-11)17-21(19,20)13-4-3-9-18-10-15-16-14(13)18/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIBYCMULVJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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